molecular formula C13H24N4O6 B13875263 (S)-5-((Carboxymethyl)amino)-4-((S)-2,6-diaminohexanamido)-5-oxopentanoic acid

(S)-5-((Carboxymethyl)amino)-4-((S)-2,6-diaminohexanamido)-5-oxopentanoic acid

Cat. No.: B13875263
M. Wt: 332.35 g/mol
InChI Key: GCMWRRQAKQXDED-UHFFFAOYSA-N
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Description

(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxyl, amino, and amide groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the carboxymethylamino group: This can be achieved by reacting a suitable amine with a carboxylic acid derivative under controlled conditions.

    Introduction of the diaminohexanoyl group: This step involves the use of a diamine and a hexanoyl chloride, which react to form the desired amide linkage.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(carboxymethylamino)-4-(2,6-diaminohexanoylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMWRRQAKQXDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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